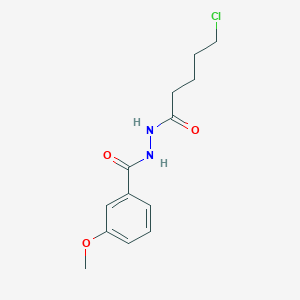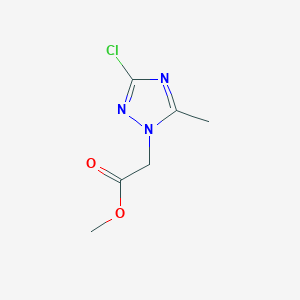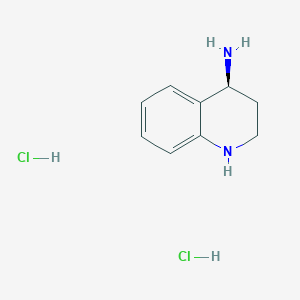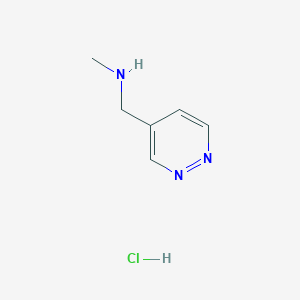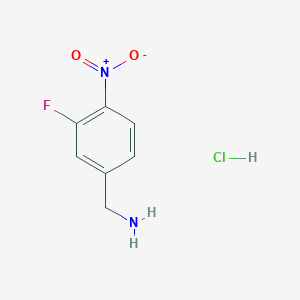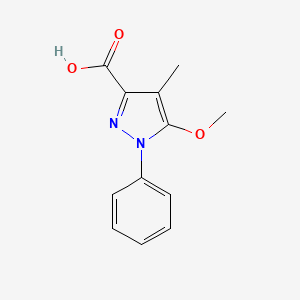
Acide 5-méthoxy-4-méthyl-1-phényl-1H-pyrazole-3-carboxylique
Vue d'ensemble
Description
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and are found in biologically active molecules and agrochemicals . They have been applied to treat various diseases such as inflammation, diabetes, cancer, bacterial infections, and pain .
Synthesis Analysis
The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis
The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Applications De Recherche Scientifique
Synthèse organique
Ce composé sert d'intermédiaire polyvalent en synthèse organique. Son groupe acide carboxylique peut subir diverses réactions, telles que la formation d'amide, l'estérification et la décarboxylation, qui sont fondamentales dans la synthèse d'une large gamme de molécules organiques. Par exemple, il peut être utilisé pour synthétiser des dérivés de spiropipéridine, qui ont des applications en tant qu'antagonistes du récepteur ORL1 .
Chimie médicinale
En chimie médicinale, le cycle pyrazole est un motif courant dans la conception de médicaments en raison de son mimétisme de la base adénine de l'ATP. Le groupe phényle attaché au cycle pyrazole peut interagir avec des poches hydrophobes des enzymes, inhibant potentiellement leur activité. Cette caractéristique structurale en fait un échafaudage précieux pour le développement de nouveaux produits pharmaceutiques, y compris les médicaments anti-inflammatoires et analgésiques .
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through intermolecular h-bonding interactions .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. For instance, temperature can affect the stages of decomposition of the compound . Additionally, safety data suggests that personal protective equipment and adequate ventilation are necessary when handling this compound, indicating that it may be sensitive to exposure to air or skin contact .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is its ability to modulate the GABA receptor, which is a key target in a variety of research applications. Additionally, 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is relatively easy to synthesize, and can be produced in high yields with good purity. However, there are also some limitations to the use of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are a variety of future directions for research on 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. One area of interest is the development of more selective modulators of the GABA receptor, which could be used to study the effects of GABA receptor activity on specific physiological processes. Additionally, 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid could be used as a tool for studying the effects of other drugs on the central nervous system, or for investigating the role of the GABA receptor in the modulation of other physiological processes. Overall, 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has shown promise as a tool for scientific research, and is likely to continue to be an important area of study in the future.
Analyse Biochimique
Biochemical Properties
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex .
Cellular Effects
The effects of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it may upregulate anti-inflammatory genes while downregulating pro-inflammatory ones .
Molecular Mechanism
At the molecular level, 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it may activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to significant changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific enzymes .
Dosage Effects in Animal Models
The effects of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its pharmacological effects .
Metabolic Pathways
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the organism . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites .
Transport and Distribution
Within cells and tissues, 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, it may accumulate in the mitochondria, where it can exert its effects on cellular respiration .
Subcellular Localization
The subcellular localization of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression by interacting with transcription factors . Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
Propriétés
IUPAC Name |
5-methoxy-4-methyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(12(15)16)13-14(11(8)17-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRHCIBCQSWPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)

![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)
